4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride
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Overview
Description
4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C5H8ClF3O2S. This compound is characterized by the presence of trifluoromethyl and sulfonyl chloride functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-2-methylbutane-1-ol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds as follows:
C5H9F3O+SOCl2→C5H8ClF3O2S+HCl+SO2
This reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Products include sulfonamides and sulfonic acids.
Scientific Research Applications
4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-methyl-1-butanol: This compound is a precursor in the synthesis of 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride.
4,4,4-Trifluoro-2-butanone: Another fluorinated compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and sulfonyl chloride functional groups. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c1-4(2-5(7,8)9)3-12(6,10)11/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFSKSBXIQVYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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